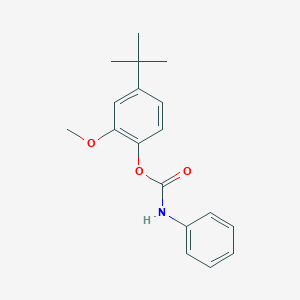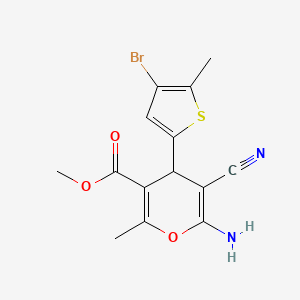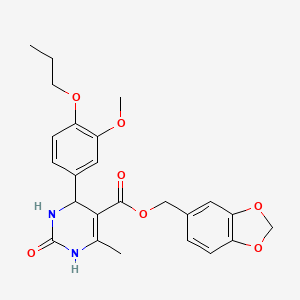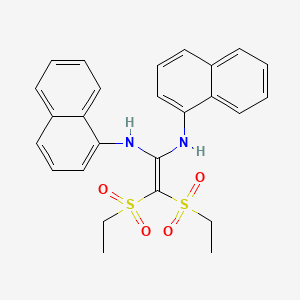
4-tert-butyl-2-methoxyphenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-methoxyphenyl phenylcarbamate, also known as Azone, is a transdermal penetration enhancer that has been widely used in scientific research. It is a white crystalline powder that is soluble in ethanol, methanol, and propylene glycol. Azone is a promising tool for enhancing the transdermal delivery of drugs due to its ability to increase the permeability of the stratum corneum, the outermost layer of the skin.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate is not fully understood, but it is believed to act by disrupting the lipid structure of the stratum corneum, thereby increasing the permeability of the skin. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to increase the fluidity of the lipid bilayers in the stratum corneum, which may facilitate the diffusion of drugs across the skin.
Biochemical and Physiological Effects:
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to have minimal toxicity and is generally well-tolerated by the skin. However, it may cause skin irritation or sensitization in some individuals. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been shown to alter the lipid composition of the stratum corneum, which may affect the barrier function of the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate may enhance the penetration of other chemicals across the skin, which could have potential toxicological implications.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-2-methoxyphenyl phenylcarbamate has several advantages as a transdermal penetration enhancer, including its ability to enhance the delivery of a wide range of drugs across the skin, its low toxicity, and its ease of use. However, 4-tert-butyl-2-methoxyphenyl phenylcarbamate also has some limitations, such as its potential to cause skin irritation or sensitization, its potential to alter the lipid composition of the stratum corneum, and its potential to enhance the penetration of other chemicals across the skin.
Orientations Futures
There are several future directions for research on 4-tert-butyl-2-methoxyphenyl phenylcarbamate. One area of research is the development of new formulations of 4-tert-butyl-2-methoxyphenyl phenylcarbamate that can enhance the delivery of drugs across the skin more effectively and with less skin irritation. Another area of research is the investigation of the mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which could lead to the development of new transdermal penetration enhancers with improved properties. Finally, there is a need for further research on the toxicological implications of using 4-tert-butyl-2-methoxyphenyl phenylcarbamate as a transdermal penetration enhancer, particularly in the context of long-term exposure.
Méthodes De Synthèse
4-tert-butyl-2-methoxyphenyl phenylcarbamate can be synthesized by reacting 4-tert-butyl-2-methoxyphenol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction yields 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been widely used in scientific research as a transdermal penetration enhancer. It has been shown to enhance the permeation of various drugs across the skin, including lidocaine, salicylic acid, and ibuprofen. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been used to enhance the delivery of vaccines through the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been used in the development of transdermal patches for the treatment of various diseases, such as hypertension, angina, and Parkinson's disease.
Propriétés
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)13-10-11-15(16(12-13)21-4)22-17(20)19-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWAENOYFFOSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)